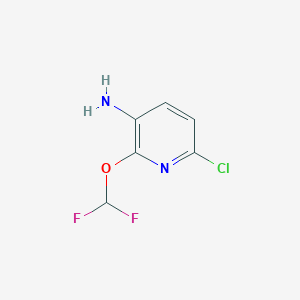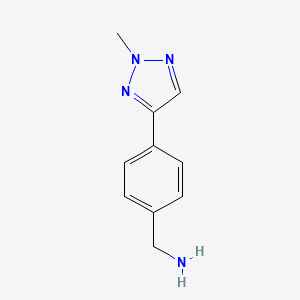
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-ylmethylene-2-carbonyl intermediate . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Análisis De Reacciones Químicas
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3 . This results in the modulation of immune responses and inhibition of tumor cell proliferation.
Comparación Con Compuestos Similares
3-(4-Allyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is similar to other compounds such as lenalidomide and thalidomide. it has unique properties that make it distinct:
The uniqueness of this compound lies in its specific molecular structure and the potential for targeted therapeutic applications.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-(3-oxo-7-prop-2-enyl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H16N2O3/c1-2-4-10-5-3-6-11-12(10)9-18(16(11)21)13-7-8-14(19)17-15(13)20/h2-3,5-6,13H,1,4,7-9H2,(H,17,19,20) |
Clave InChI |
AFPUXIDXPVJJSB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)




